molecular formula C16H12ClN3O B5632415 N-(3-chlorophenyl)-N'-3-quinolinylurea

N-(3-chlorophenyl)-N'-3-quinolinylurea

Cat. No. B5632415
M. Wt: 297.74 g/mol
InChI Key: PUEYGWSPHUPHGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(3-chlorophenyl)-N'-3-quinolinylurea involves multi-step reactions, typically starting with readily available precursors. For instance, the synthesis of related quinoline derivatives can involve the condensation of aminoquinolines with chlorophenyl-containing compounds under specific conditions, such as reflux in the presence of a catalyst like choline hydroxide in water, as demonstrated by Salari et al. (2017) (Salari, Hassanabadi, & Mosslemin, 2017).

Molecular Structure Analysis

The molecular structure of compounds related to N-(3-chlorophenyl)-N'-3-quinolinylurea can be elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, Murugesan et al. (2021) characterized a similar compound using single-crystal X-ray crystallography, providing detailed insights into the molecular geometry and electronic structure (Murugesan et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be predicted through studies like Fukui Function Analysis (FFA), which identifies reactive sites for electrophilic and nucleophilic attacks, as seen in the work by Murugesan et al. (2021). This analysis helps in understanding the types of chemical reactions the compound might undergo (Murugesan et al., 2021).

properties

IUPAC Name

1-(3-chlorophenyl)-3-quinolin-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-12-5-3-6-13(9-12)19-16(21)20-14-8-11-4-1-2-7-15(11)18-10-14/h1-10H,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEYGWSPHUPHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-quinolin-3-ylurea

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